Byakangelicin is classified as a furanocoumarin, a subclass of coumarins characterized by a fused furan ring. It is typically isolated from the roots of Angelica dahurica, which is traditionally used in East Asian medicine for treating various ailments, including colds and headaches. The compound has a molecular weight of 334 g/mol and a pale yellow crystalline appearance, with a melting point of approximately 118°C .
The synthesis of byakangelicin can be achieved through various methods, primarily focusing on extraction techniques from plant sources. One effective method involves the use of ionic liquids, specifically 1-butyl-3-methylimidazolium trifluoromethanesulfonate (Bmim)Tf2N, which enhances the extraction efficiency. Optimal extraction conditions include:
Under these conditions, yields exceeding 99% have been reported . The industrial production often employs large-scale extraction techniques, utilizing back-extraction methods with dilute hydrochloric acid to recover byakangelicin from ionic liquid solutions.
The molecular structure of byakangelicin features a furan ring fused to a coumarin backbone. The specific arrangement of functional groups contributes to its biological activity. Structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the compound's identity and purity. The compound's structure can be represented as follows:
This structure includes hydroxyl groups that are critical for its biological interactions .
Byakangelicin participates in several chemical reactions, including:
These reactions allow for the modification of byakangelicin's structure, potentially enhancing its biological activity .
Byakangelicin exerts its effects through several mechanisms:
Byakangelicin possesses several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its potential formulation in pharmaceutical applications .
Byakangelicin has several promising applications in scientific research and medicine:
The TGF-β/Smad pathway is a central driver of fibrogenesis. Byakangelicin disrupts this cascade at multiple nodes:
Table 1: Effects of Byakangelicin on TGF-β/Smad Pathway Components
Pathway Component | Change with Byakangelicin | Experimental Model |
---|---|---|
p-Smad2/3 | ↓ 55-60% | CCl₄ mouse model |
Smad4 nuclear translocation | Inhibited | LX-2 cells |
Smad7 expression | ↑ 2.1-fold | Primary HSCs |
Galectin-3 | ↓ 40% | TGF-β-stimulated HSCs |
Platelet-derived growth factor (PDGF) is a potent mitogen for HSCs. Byakangelicin targets PDGF signaling through:
Table 2: Impact on PDGF Signaling and HSC Phenotype
Parameter | Reduction with Byakangelicin | Signaling Pathway Affected |
---|---|---|
PDGFRβ phosphorylation | 70% | Receptor activation |
HSC proliferation | 60% | PI3K/AKT, ERK |
α-SMA expression | 75% | Differentiation marker |
Collagen I deposition | 68% | ECM production |
Hepatocyte apoptosis exacerbates fibrosis via apoptotic body-mediated HSC activation. Byakangelicin exerts cytoprotective effects by:
Table 3: Hepatoprotective Effects via ASK-1/JNK Modulation
Apoptosis Marker | Change with Byakangelicin | Biological Outcome |
---|---|---|
p-ASK-1 (Thr845) | ↓ 65% | Apoptosis initiation blocked |
p-JNK | ↓ 58% | Stress signaling inhibited |
Cleaved caspase-3 | ↓ 50% | Execution phase suppressed |
BAX/BCL-2 ratio | Normalized | Mitochondrial integrity preserved |
NF-κB activation perpetuates fibrosis through inflammation. Byakangelicin modulates this pathway via:
Oxidative stress drives fibrosis by activating HSCs and damaging hepatocytes. Byakangelicin activates endogenous antioxidant systems:
Table 4: Nrf-2 Pathway Activation and Oxidative Stress Markers
Antioxidant Parameter | Change with Byakangelicin | Experimental System |
---|---|---|
Nuclear Nrf-2 | ↑ 3-fold | CCl₄ mouse hepatocytes |
HO-1 expression | ↑ 2.5-fold | H₂O₂-stressed HepG2 cells |
SOD activity | Restored to baseline | Serum of fibrotic mice |
4-HNE adduct formation | ↓ 55% | Liver tissue immunohistochemistry |
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4